Methyl 3-bromoquinoline-7-carboxylate
Overview
Description
“Methyl 3-bromoquinoline-7-carboxylate” is a chemical compound with the CAS Number: 1001756-23-5 . It has a molecular weight of 266.09 and its IUPAC name is methyl 7-bromo-3-quinolinecarboxylate .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in the field of organic and pharmaceutical chemistry . Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “Methyl 3-bromoquinoline-7-carboxylate” is represented by the InChI Code: 1S/C11H8BrNO2/c1-15-11(14)8-4-7-2-3-9(12)5-10(7)13-6-8/h2-6H,1H3 . This indicates that the compound has a quinoline core structure with a bromine atom at the 7th position and a carboxylate group at the 3rd position, which is esterified with a methyl group.Physical And Chemical Properties Analysis
“Methyl 3-bromoquinoline-7-carboxylate” is a solid compound . It is stored in a sealed container at room temperature .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Synthesis and Characterization of Isoquinoline Derivatives
Research demonstrates the significance of quinoline derivatives in the synthesis of complex organic molecules. For instance, studies on isoquinoline-3-carboxamides reveal unusual fragmentation behavior useful in the formulation of general mechanisms for drug candidates treating anemic disorders. This insight provides a foundation for developing LC/MS(/MS) based screening procedures for drug testing (S. Beuck et al., 2009).
Photolabile Protecting Groups
Quinoline derivatives have also been explored for their photolabile protecting group properties, with brominated hydroxyquinoline showing greater efficiency and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications (O. Fedoryak & Timothy M. Dore, 2002).
Catalysis and Synthesis Applications
The use of quinoline derivatives as catalysts in organic synthesis, such as the preparation of polyhydroquinoline derivatives via one-pot condensation, highlights their versatility and efficiency in facilitating clean, simple, and high-yield reactions (N. G. Khaligh, 2014).
Drug Design and Evaluation
Quinoline-8-carboxamides, for example, have been evaluated for their inhibitory activity against the enzyme poly(ADP-ribose)polymerase-1 (PARP-1), showcasing their potential in therapeutic applications (A. Lord et al., 2009).
Applications in Photodegradation and Environmental Studies
Photodegradation of Herbicides
The study of quinolinecarboxylic herbicides under different irradiation wavelengths and in the presence of titanium dioxide highlights the potential of these compounds in environmental applications, particularly in the photodegradation processes for the removal of herbicides from aqueous solutions (M. V. Pinna & A. Pusino, 2012).
Safety And Hazards
“Methyl 3-bromoquinoline-7-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While the specific future directions for “Methyl 3-bromoquinoline-7-carboxylate” are not mentioned in the search results, quinoline derivatives are of significant interest in the field of medicinal chemistry . They are being explored for their potential biological and pharmaceutical activities, with a focus on synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .
properties
IUPAC Name |
methyl 3-bromoquinoline-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-3-2-7-4-9(12)6-13-10(7)5-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTDYVPSVZJFJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(C=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromoquinoline-7-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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